molecular formula C36H39N4P B1424315 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole CAS No. 1021176-69-1

5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole

Cat. No.: B1424315
CAS No.: 1021176-69-1
M. Wt: 558.7 g/mol
InChI Key: ZMENEJKATASVIH-UHFFFAOYSA-N
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Description

5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole: is a complex organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a dicyclohexylphosphino group attached to a bi-1H-pyrazole framework, which is further substituted with three phenyl groups. The combination of these functional groups imparts unique chemical reactivity and stability to the compound, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole typically involves the reaction of dicyclohexylphosphine with a suitable pyrazole derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the dicyclohexylphosphine is reacted with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine group .

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole suitable for industrial applications .

Mechanism of Action

The mechanism by which 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole exerts its effects is primarily through its role as a ligand in coordination chemistry. The dicyclohexylphosphino group provides a strong binding site for transition metals, facilitating the formation of stable metal-ligand complexes. These complexes can then participate in various catalytic cycles, enhancing the rate and selectivity of chemical reactions. The phenyl groups further stabilize the complex through π-π interactions and steric effects, which can influence the overall reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Uniqueness: 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-[1,4’]-bi-1H-pyrazole stands out due to its unique combination of a pyrazole framework with a dicyclohexylphosphino group and three phenyl substituents. This structure provides a balance of steric bulk and electronic properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity .

Properties

IUPAC Name

dicyclohexyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N4P/c1-6-16-28(17-7-1)34-36(35(29-18-8-2-9-19-29)39(38-34)30-20-10-3-11-21-30)40-33(26-27-37-40)41(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-3,6-11,16-21,26-27,31-32H,4-5,12-15,22-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMENEJKATASVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=NN3C4=C(N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700266
Record name 5-(Dicyclohexylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021176-69-1
Record name 5-(Dicyclohexylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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